molecular formula C16H17NO2S B2942113 N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-3-carboxamide CAS No. 2034529-47-8

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2942113
CAS No.: 2034529-47-8
M. Wt: 287.38
InChI Key: PKVXMEYRHVSSBM-UHFFFAOYSA-N
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Description

N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-3-carboxamide is a complex organic compound that features a thiophene ring attached to a carboxamide group, with a methoxy-substituted indenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-3-carboxamide typically involves multiple steps, starting with the preparation of the indenyl core. One common approach is the reaction of 2-methoxy-2,3-dihydro-1H-indene with thiophene-3-carboxylic acid chloride in the presence of a suitable base, such as triethylamine, to form the carboxamide bond.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved scalability.

Chemical Reactions Analysis

Types of Reactions: N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-3-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at different positions on the thiophene ring or the indenyl group can yield a variety of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Oxidized derivatives of the compound.

  • Reduction Products: Reduced analogs with different functional groups.

  • Substitution Products: A variety of substituted derivatives based on the reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has been studied for its potential antiviral, anti-inflammatory, and anticancer properties. Its interaction with various biological targets makes it a candidate for drug development.

Medicine: In medicine, N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-3-carboxamide is being explored for its therapeutic potential. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases.

Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its versatility and reactivity make it suitable for a wide range of applications.

Comparison with Similar Compounds

  • Indole Derivatives: These compounds share structural similarities with the indenyl group in N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)thiophene-3-carboxamide and are known for their biological activity.

  • Thiophene Derivatives: Compounds containing the thiophene ring are also structurally related and have been studied for their medicinal properties.

Uniqueness: this compound stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure allows for diverse chemical reactions and biological activities, making it a valuable compound in scientific research and industry.

Properties

IUPAC Name

N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-19-16(8-12-4-2-3-5-13(12)9-16)11-17-15(18)14-6-7-20-10-14/h2-7,10H,8-9,11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVXMEYRHVSSBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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